molecular formula C9H10N2O2S B8541567 1-(3-cyanophenyl)-N-methylmethanesulfonamide

1-(3-cyanophenyl)-N-methylmethanesulfonamide

Cat. No. B8541567
M. Wt: 210.26 g/mol
InChI Key: NKYOELXZDULQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202863B2

Procedure details

To a solution of C-(3-cyano-phenyl)-N-methyl-methanesulfonamide (42 mg, 0.2 mmol) in THF (4 mL) is added a solution of BH3−THF in THF (1 M, 1 mL). The mixture is sealed and heated in a microwave reactor at 100° C. for 120 seconds. The mixture is poured into 1 M HCl (20 mL), basified with 3 M NaOH to pH ˜10, extracted with DCM (2×50 mL), dried with Na2SO4, filtered, and concentrated in vacuo to afford C-(3-aminomethyl-phenyl)-N-methyl-methanesulfonamide, which is used directly in the next without further purification.
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH2:9][S:10]([NH:13][CH3:14])(=[O:12])=[O:11])[CH:6]=[CH:7][CH:8]=1)#[N:2].B.C1COCC1.Cl.[OH-].[Na+]>C1COCC1>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH2:9][S:10]([NH:13][CH3:14])(=[O:12])=[O:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
42 mg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)CS(=O)(=O)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is sealed
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=C(C=CC1)CS(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.